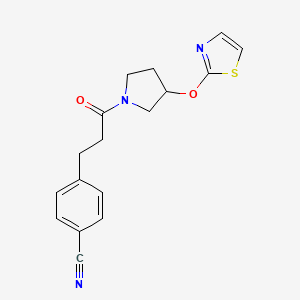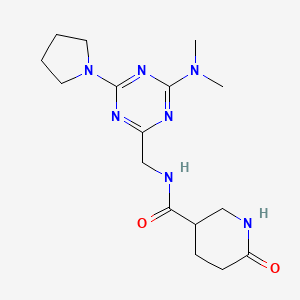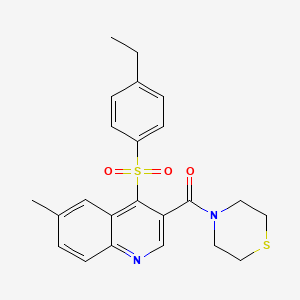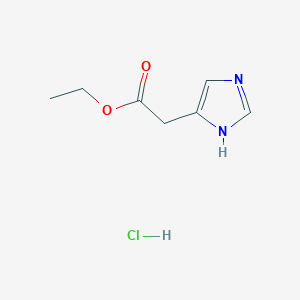![molecular formula C15H20N2O6S2 B2542136 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide CAS No. 2097941-29-0](/img/structure/B2542136.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dynamic (1)H NMR Spectroscopic Study of the Ring Inversion in N-sulfonyl Morpholines
The research presented in paper focuses on the inversion dynamics of the morpholine ring in N-arylsulfonyl morpholines. The study utilized variable-temperature (1)H NMR spectroscopy to investigate the effect of exocyclic conjugation on the inversion barrier of the morpholine ring. The findings indicated that the free energy barriers ranged from 9.2 to 10.3 kcal mol(-1), with lower values associated with increased conjugation due to substituents with higher electron-withdrawing power. X-ray data confirmed the chair conformation of the six-membered ring and provided insights into the preferred orientation of the sulfonamide group.
Prodrug Forms for the Sulfonamide Group
Paper explores the synthesis and evaluation of various N-acyl derivatives of N-methylsulfonamides as potential prodrug forms, particularly for sulfonamide groups found in carbonic anhydrase inhibitors. The study measured the hydrolysis kinetics of these derivatives and found that maximal stability was achieved at pH around 4. The derivatives were enzymatically hydrolyzed to yield the parent sulfonamide in quantitative amounts. The research suggests that N-acylation of N-methylsulfonamides could be a promising prodrug approach for primary sulfonamides.
N-(2,3-Dichlorophenyl)methanesulfonamide
The molecular structure of N-(2,3-Dichlorophenyl)methanesulfonamide is detailed in paper . The study describes the conformation of the N-H bond and its relationship to the ortho- and meta-chloro substituents. The bond parameters were found to be similar to other methylsulfonanilides, with some differences in bond and torsion angles. The amide H atom's position is noted to be significant for biological activity, and the molecules are packed into chains through N-H...O hydrogen bonding.
Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives
In paper , the synthesis of sulfamoyl-benzamides as selective inhibitors for h-NTPDases is discussed. The sulfonamides were synthesized from chlorosulfonylbenzoic acid, and carboxamides were synthesized using carbodiimide coupling with various biologically relevant substituents. The compounds were screened for their inhibitory activity against h-NTPDase isoforms, which are implicated in several physiological and pathological functions. The study identified potent inhibitors for different h-NTPDase isoforms and conducted molecular docking studies to understand the interactions with the amino acids of the h-NTPDase homology model proteins.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
Synthesis and Molecular Structure : Research on aromatic sulfonamides, including derivatives similar to "N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide," has focused on their synthesis and the determination of their crystal and molecular structures. Studies have used X-ray molecular structure determination and computational models to examine the conformational behavior of these compounds in various states. Such analysis reveals characteristic structures stabilized via intramolecular hydrogen bonding, highlighting the compound's potential for further chemical and pharmaceutical applications (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Ring Inversion Studies : The inversion of the morpholine ring in N-arylsulfonyl morpholines, which are structurally related to the compound , has been studied using variable-temperature (1)H NMR spectroscopy. These studies provide insights into the effects of exocyclic conjugation on the molecule's dynamics and structure, offering a foundation for designing molecules with desired properties for specific applications (Modarresi-Alam et al., 2009).
Chemical Properties and Applications
Antimicrobial Agents : Derivatives containing the morpholine moiety have been synthesized and tested as antimicrobial agents. The research in this area focuses on developing new molecules with potential pharmacological applications, showcasing the versatility of sulfonamide-based compounds in medicinal chemistry (Sahin et al., 2012).
Enzyme Inhibition : Certain derivatives have been assayed as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentrations. This indicates the potential of such compounds in the development of enzyme inhibitors for therapeutic uses (Supuran, Maresca, Gregáň, & Remko, 2013).
Polymer Synthesis : The compound and its derivatives have been involved in studies related to polymer synthesis, particularly in the development of biodegradable polyesteramides with pendant functional groups. These studies explore the possibilities of using such compounds in creating new materials with specific physical and chemical properties (Veld, Dijkstra, & Feijen, 1992).
Propriétés
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c1-24(19,20)12-2-7-16-15(18)13-3-5-14(6-4-13)25(21,22)17-8-10-23-11-9-17/h2-6,12H,7-11H2,1H3,(H,16,18)/b12-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOLTOKMVOPDC-SWGQDTFXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)



![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2542058.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)
